2-Aminobiphenyl
CAS No.: 90-41-5
Cat. No.: VC0515874
Molecular Formula: C12H11N
Molecular Weight: 169.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90-41-5 |
|---|---|
| Molecular Formula | C12H11N |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | 2-phenylaniline |
| Standard InChI | InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2 |
| Standard InChI Key | TWBPWBPGNQWFSJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2N |
| Appearance | Solid powder |
| Boiling Point | 570 °F at 760 mm Hg (NTP, 1992) 299.0 °C 299 °C |
| Colorform | Leaflets (dilute alcohol) Colorless or purplish crystals |
| Flash Point | greater than 235 °F (NTP, 1992) |
| Melting Point | 122 to 127 °F (NTP, 1992) 51.0 °C 51 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Aminobiphenyl consists of two benzene rings connected by a single bond, with an amine group (-NH₂) substituted at the ortho position of one ring (Figure 1). Its IUPAC name is [1,1'-biphenyl]-2-amine, and it is alternatively termed o-aminobiphenyl or 2-phenylaniline . The compound’s planar structure facilitates π-π stacking interactions, making it useful in coordination chemistry.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 169.22 g/mol | |
| Melting Point | 50–52°C | |
| Boiling Point | 299°C | |
| Solubility | Ethanol, ether, benzene | |
| CAS Registry Number | 90-41-5 |
The deuterated form, 2-aminobiphenyl-D₉ (C₁₂H₂D₉N), has a molecular weight of 178.28 g/mol and is used in isotopic labeling studies .
Synthesis and Industrial Production
Traditional Reduction Methods
The primary synthesis route involves catalytic hydrogenation of 2-nitrobiphenyl using stannous chloride (SnCl₂) in ethanol . This method yields crude 2-ABP, which is purified via vacuum distillation. Industrial-scale production faces challenges due to the presence of carcinogenic contaminants like 4-biphenylamine, necessitating rigorous quality control .
Modern Catalytic Approaches
The Suzuki-Miyaura cross-coupling reaction has emerged as a key method for synthesizing 2-aminobiphenyl derivatives. Using 2-bromoanilines and nitro-substituted arylboronic acids, this palladium-catalyzed reaction enables the construction of complex biphenylamines with applications in ligand design (e.g., Schiff base complexes of zinc) . Notably, 2-nitroboronic acids exhibit low stability under reaction conditions, requiring optimized Pd catalysts and base systems .
Physicochemical and Thermodynamic Properties
Phase Behavior
Gas-phase thermochemistry data from NIST indicate a standard enthalpy of formation (ΔfH°gas) of 44.08 ± 0.13 kcal/mol . The compound sublimes at elevated temperatures, with a flash point exceeding 110°C, classifying it as combustible .
Spectral Characteristics
Infrared (IR) spectra show N-H stretching vibrations at 3,400–3,300 cm⁻¹ and aromatic C=C bonds at 1,600–1,450 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra reveal distinctive splitting patterns: the amine proton resonates at δ 4.8–5.2 ppm (broad), while aromatic protons appear between δ 6.8–7.6 ppm .
Industrial and Research Applications
Catalysis
Palladacycles derived from 2-ABP are widely employed in cross-coupling reactions, including Heck and Sonogashira couplings, due to their air stability and high turnover numbers . These catalysts are particularly effective in synthesizing biaryl structures for pharmaceuticals and agrochemicals.
Specialty Materials
2-ABP serves as a monomer in carbazole resin production, which is utilized in high-temperature adhesives and photoconductive polymers . Its derivatives, such as N-substituted biphenylamides, exhibit liquid crystalline properties and are explored in organic electronics .
Table 2: Key Industrial Uses
| Application | Role of 2-ABP | Source |
|---|---|---|
| Rubber Antioxidants | Contaminant in 4-biphenylamine | |
| Dye Intermediates | Precursor for Acid Red 15 | |
| Explosive Stabilizers | Component in diphenylamine |
Toxicological Profile and Health Risks
Carcinogenicity Studies
A 103-week bioassay in B6C3F₁ mice revealed dose-dependent hemangiosarcoma incidences:
-
Female Mice: 0/49 (control), 1/50 (low-dose), 7/50 (high-dose) (P ≤ 0.002) .
-
Male Mice: 0/50 (control), 2/50 (low-dose), 3/50 (high-dose) (P = 0.040) .
Notably, 2-ABP’s carcinogenic mechanism diverges from its structural analog 4-biphenylamine, which induces bladder tumors .
Oxidative Stress and Apoptosis
Exposure to 2-ABP activates the JNK and ERK MAPK pathways, leading to caspase-3-mediated apoptosis. Reactive oxygen species (ROS) scavengers like N-acetylcysteine attenuate these effects, implicating oxidative stress in 2-ABP toxicity .
Table 3: Occupational Safety Guidelines
| Parameter | Recommendation | Source |
|---|---|---|
| Permissible Exposure | Not established; use ALARA | |
| Protective Equipment | Gloves, goggles, respirators | |
| Carcinogen Classification | Suspected (Category 2) |
Recent Advances and Future Directions
Environmental Remediation
Studies highlight 2-ABP’s persistence in aquatic systems, with a predicted no-effect concentration (PNEC) of 0.012 mg/L in freshwater . Advanced oxidation processes (AOPs) using TiO₂ photocatalysts are under investigation for degradation .
Pharmacological Applications
Schiff base complexes synthesized from 2-ABP derivatives show promise as antimicrobial agents. Zinc complexes exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .
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